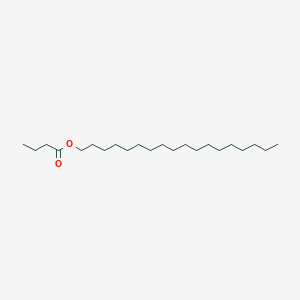
Diethyl 2-(3-chlorobenzylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3-chlorobenzylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a 3-chlorobenzylidene group attached to the malonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 3-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature. The general reaction scheme is as follows:
Diethyl malonate+3-chlorobenzaldehydeBaseDiethyl 2-(3-chlorobenzylidene)malonate+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of solvents and enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3-chlorobenzylidene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the malonate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Substituted derivatives of this compound.
Reduction: this compound alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-chlorobenzylidene)malonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(3-chlorobenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing 3-chlorobenzylidene group enhances the electrophilicity of the carbonyl carbon atoms in the malonate moiety, making them more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl 2-(4-chlorobenzylidene)malonate
Uniqueness
Diethyl 2-(3-chlorobenzylidene)malonate is unique due to the presence of the 3-chlorobenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Eigenschaften
CAS-Nummer |
6768-21-4 |
|---|---|
Molekularformel |
C14H15ClO4 |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
diethyl 2-[(3-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ASZSQVRNXYEROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



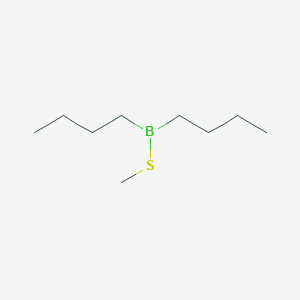
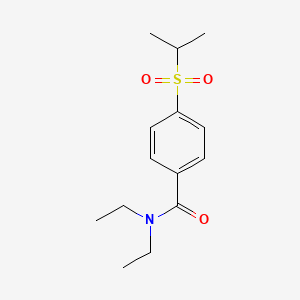

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)





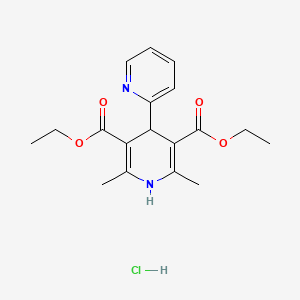
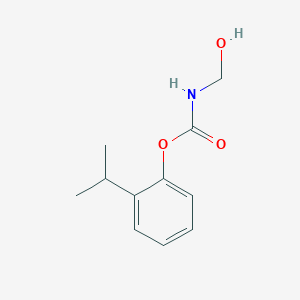
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
